3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Description

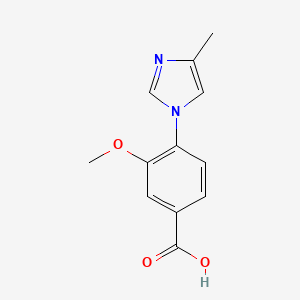

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (CAS: 937026-26-1) is a heteroaromatic carboxylic acid with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . Its structure features a benzoic acid backbone substituted with a methoxy group at position 3 and a 4-methylimidazole moiety at position 4 (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules, including kinase inhibitors and γ-secretase modulators . It also serves as a key intermediate in synthesizing pharmaceuticals such as nilotinib derivatives .

Propriétés

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJYVPPQOVWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by a series of synthetic steps to achieve the final product . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Des Réactions Chimiques

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used but often include derivatives with modified functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity:

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known tyrosine kinase inhibitors suggests that it may exhibit similar biological activities. Specifically, it is considered an intermediate in the synthesis of nilotinib, a well-known tyrosine kinase inhibitor used in treating imatinib-resistant chronic myelogenous leukemia . The synthesis pathways for nilotinib involve complex reactions where 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid plays a crucial role, highlighting its importance in pharmaceutical development.

2. Development of New Therapeutics:

Research indicates that derivatives of this compound could lead to the development of new therapeutic agents targeting various diseases beyond cancer. The imidazole moiety is known for its bioactivity, which can be leveraged to enhance the pharmacological profile of new compounds .

Material Science Applications

1. Metal-Organic Frameworks (MOFs):

this compound has been utilized as a ligand in the formation of metal-organic frameworks. These frameworks are significant for applications in gas storage, separation processes, and catalysis. The ability of the compound to coordinate with metal ions allows for the design of materials with tailored properties for specific applications .

2. Catalysis:

The compound's structural features enable it to act as a catalyst or catalyst precursor in various chemical reactions. Its application in catalytic processes within porous coordination networks has been demonstrated, showcasing its versatility in organic synthesis .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid with structurally related compounds:

Stability and Degradation

- Under acidic conditions, the compound degrades into smaller fragments, including 4-methylimidazole derivatives, highlighting the importance of pH control during storage .

- Its boronic acid analog (CAS: 1145786-45-3) is used in Suzuki-Miyaura cross-coupling reactions, demonstrating versatility in generating biaryl structures .

Pharmacological Relevance

- The compound is a critical intermediate in synthesizing nilotinib (a tyrosine kinase inhibitor), where it contributes to binding affinity for the BCR-ABL kinase domain .

- In γ-secretase modulators, the 4-methylimidazole group enhances selectivity for amyloid-beta peptide reduction, a target in Alzheimer’s disease research .

Activité Biologique

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, with the chemical formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol, has garnered attention in recent research for its potential biological activities. This compound is a derivative of benzoic acid and incorporates an imidazole moiety, which is known for its diverse biological properties.

Chemical Structure and Properties

The structural formula can be represented as follows:

This compound features:

- A methoxy group (-OCH₃) at the 3-position.

- A 4-methylimidazole substituent at the para position of the benzoic acid ring.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of benzoic acid have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound demonstrated promising IC₅₀ values in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 22.54 |

| Similar analogs | A549 (lung cancer) | 5.08 |

These results indicate that this compound may inhibit tumor growth effectively, suggesting it could be a candidate for further development as an anticancer agent .

2. Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies have revealed that certain structural analogs exhibit competitive inhibition against acetylcholinesterase (AChE):

| Compound | AChE IC₅₀ (nM) |

|---|---|

| This compound | 13.62 ± 0.21 |

This activity suggests that the compound may enhance cholinergic transmission, thereby potentially benefiting cognitive function in affected individuals .

3. Anti-inflammatory Effects

Preliminary studies indicate that compounds containing the imidazole ring possess anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines and pathways, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

Case Study: Antitumor Activity

In a study focusing on various synthesized benzoic acid derivatives, researchers reported that this compound exhibited significant inhibition of cell proliferation in MCF-7 and A549 cell lines. The study concluded that modifications to the benzoic acid structure could enhance anticancer properties, with this specific compound showing superior efficacy compared to standard treatments like doxorubicin .

Research Findings: Structure-Aactivity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the methoxy group and the imidazole ring has been associated with increased potency against various biological targets:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and receptor binding |

| Imidazole ring | Contributes to enzyme inhibition and anticancer activity |

This relationship underscores the importance of molecular modifications in developing effective therapeutic agents .

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Methodology : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol. Catalytic methods (e.g., enzyme-mediated coupling) reduce waste. Evidence from triazole derivatives shows 20–30% reduction in E-factor with solvent substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.